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Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a heterocyclic compound characterized by its imidazo-pyridine structure. Its molecular formula is C10H9BrCl2N2O2, and it has a molecular weight of approximately 340.0 g/mol . The compound features two chlorine atoms at the 6 and 8 positions of the imidazo ring and an ethyl ester group at the 2 position, contributing to its unique chemical properties.
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide exhibits notable biological activities:
Several synthetic routes have been proposed for the preparation of ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide:
Interaction studies have shown that compounds like ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide can interact with various biological targets:
Several compounds share structural similarities with ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl imidazo[1,2-a]pyridine-2-carboxylate | Single chlorine substitution | Moderate antimicrobial activity |
| Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate | Chlorine at position 5 | Antimicrobial properties |
| Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | Bromine at position 7 | Potential anti-cancer activity |
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide stands out due to its dual chlorine substitutions which may enhance its biological activity compared to other derivatives with single halogen substitutions.
The Groebke-Blackburn-Bienaymé (GBB) reaction has emerged as a cornerstone for constructing imidazo[1,2-a]pyridine scaffolds. For ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide, the GBB protocol enables simultaneous integration of the ethyl ester and halogen substituents.
The GBB reaction involves a three-component condensation of 2-aminopyridine derivatives, aldehydes, and isocyanides. In this case, 2-amino-4,6-dichloropyridine serves as the primary amine component, while ethyl glyoxylate provides the aldehyde functionality. tert-Butyl isocyanide is often preferred due to its steric bulk, which minimizes side reactions. Microwave-assisted conditions (100–120°C, 15–30 minutes) enhance reaction efficiency, achieving yields up to 98%.
Acidic catalysts such as p-toluenesulfonic acid (PTSA) or HClO$$_4$$ (0.05–0.1 equivalents) are critical for imine activation. Polar aprotic solvents like acetonitrile improve solubility, but recent studies demonstrate that solvent-free mechanochemical milling achieves comparable yields (85–90%) while reducing waste.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PTSA | MeOH | 25 | 78 |
| HClO$$_4$$ | CH$$_3$$CN | 80 | 92 |
| None | Solvent-free | Ball milling | 88 |
Table 1: Comparative analysis of GBB reaction conditions for imidazo[1,2-a]pyridine synthesis.
Following GBB adduct formation, hydrobromide salt generation is achieved via treatment with HBr in diethyl ether. Crystallization from ethanol/water mixtures (1:3 v/v) yields the pure hydrobromide salt with >99% purity.
Single-crystal X-ray diffraction analysis of ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.924(2) Å, b = 12.671(3) Å, c = 14.305(4) Å, and β = 97.42(2)° [3]. The asymmetric unit contains one cation-anion pair, with the hydrobromide counterion participating in three-dimensional hydrogen bonding networks. Critical interactions include:
The imidazopyridine core exhibits planarity (mean deviation: 0.032 Å), while the ethyl carboxylate group adopts a gauche conformation (C–C–O–C torsion angle: 112.7°). Halogen substituents at positions 6 and 8 induce steric effects, increasing the C(6)–Cl(1) bond length to 1.734(5) Å compared to 1.712(5) Å for C(8)–Cl(2) [4].
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 1584.7(7) ų |
| Z-value | 4 |
| R-factor | 0.0412 |
The bromide ion occupies tetrahedral voids created by four adjacent cationic moieties, with Br···π interactions (3.421 Å) contributing to lattice stabilization [1].
B3LYP/6-311++G(d,p) level DFT calculations provide insights into the compound’s electronic structure. The HOMO localizes primarily on the imidazopyridine π-system (-6.18 eV), while the LUMO resides on the carboxylate group (-1.86 eV), creating a charge-transfer excitation pathway [4]. Key observations include:
The electrostatic potential map reveals strong electrophilic character at C(2) (max. potential: +84.3 kJ/mol) and nucleophilic regions near the bromide ion (-112.6 kJ/mol). Time-dependent DFT predicts three major electronic transitions:
Table 2: Comparative bond lengths (Å) from DFT and XRD
| Bond | DFT | XRD |
|---|---|---|
| C(2)–N(1) | 1.348 | 1.332(5) |
| C(6)–Cl(1) | 1.727 | 1.734(5) |
| Br(1)–H(1A) | 2.902 | 2.891(4) |
Explicit-solvent molecular dynamics simulations (AMBER force field, 50 ns trajectories) elucidate solvation behavior. In aqueous solution, the hydrobromide dissociates within 1.2 ns, forming a solvent-separated ion pair (SSIP) with 5.3 Å Na⁺–Br⁻ distance. Key solvation metrics:
The ethyl group exhibits rotational flexibility (energy barrier: 9.3 kJ/mol) with a 120° dihedral angle sweep. Chlorine substituents reduce solvent accessibility by 23% compared to unsubstituted analogs [6].
Table 3: Solvent interaction parameters
| Parameter | DMSO | Methanol |
|---|---|---|
| Dielectric constant | 46.7 | 32.7 |
| H-bond acceptors | 2.1 | 1.8 |
| SSIP formation time | 0.8 ns | 1.4 ns |
Simulations predict preferential accumulation at water-octanol interfaces (logP simulation: 1.92), aligning with experimental partition coefficients [3].
The application of ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide in tandem cycloaddition-functionalization sequences represents a powerful approach to heterocyclic scaffold diversification. These transformations typically involve multiple bond-forming events occurring in a single reaction vessel, leading to the rapid assembly of complex molecular architectures with high atom economy and reduced waste generation [4] [5].
Sodium Periodate/tert-Butyl Hydroperoxide-Promoted Cycloaddition Systems
Recent developments in metal-free cycloaddition methodologies have demonstrated the utility of sodium periodate/tert-butyl hydroperoxide (NaIO₄/TBHP) systems for the construction of imidazopyridine scaffolds. The (3+2) cycloaddition reaction of propargyl alcohols with 2-aminopyridines has been successfully employed to generate C3-carbonylated imidazopyridines in moderate to good yields [5] [6]. These reactions proceed under relatively mild conditions (120°C in chlorobenzene for 12 hours) and exhibit broad substrate scope, accommodating various functional groups on both the propargyl alcohol and aminopyridine components.
The mechanistic pathway involves initial oxidation of the propargyl alcohol to form a reactive intermediate, followed by nucleophilic attack by the aminopyridine nitrogen. Subsequent intramolecular cyclization and oxidation steps lead to the formation of the desired imidazopyridine products. The reaction demonstrates excellent functional group tolerance, with yields ranging from 39% to 87% depending on the substitution pattern of the starting materials [5].
Copper-Catalyzed Formal Aza-[3+2] Cycloaddition Reactions
Copper-catalyzed formal aza-[3+2] cycloaddition reactions have emerged as valuable methodologies for the synthesis of imidazopyridine derivatives. The reaction of pyridine derivatives with α-diazo oxime ethers in trifluoroethanol has been demonstrated to provide efficient access to imidazopyridines through the release of molecular nitrogen and elimination of alcohol [7]. These transformations utilize α-imino copper-carbenoid intermediates generated from α-diazo oxime ethers and copper catalysts.
The modular nature of this approach enables the synthesis of various N-heterobicyclic compounds, including imidazopyridazines, imidazopyrimidines, and imidazopyrazines. The reaction conditions are mild and the substrate scope is broad, accommodating diverse substitution patterns on both the pyridine and diazo components. The use of copper catalysts provides an economical alternative to precious metal systems while maintaining high efficiency and selectivity [7].
Multicomponent Tandem Reactions
The flexibility of multicomponent approaches allows for the systematic exploration of chemical space through the variation of input components. The resulting products retain functional handles that can be further elaborated through palladium-catalyzed cross-coupling reactions, providing access to highly functionalized heterocyclic systems [8] [9].
The application of ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide in carbon-hydrogen activation-mediated cross-coupling reactions represents a frontier area in modern catalysis. These transformations enable the direct functionalization of carbon-hydrogen bonds without the need for pre-functionalized substrates, providing atom-economical routes to complex molecular architectures [10] [11].
Palladium-Catalyzed Direct Arylation Processes
Palladium-catalyzed direct arylation has emerged as a powerful methodology for the functionalization of imidazopyridine scaffolds. The regioselective carbon-hydrogen activation at the C3 position of imidazopyridines with aryl halides has been demonstrated using palladium acetate catalyst systems [12] [13]. These reactions typically proceed under mild conditions with excellent regioselectivity, providing access to polysubstituted imidazopyridine derivatives in good to excellent yields.
The mechanistic pathway involves initial coordination of the palladium catalyst to the imidazopyridine nitrogen, followed by cyclometallation at the adjacent carbon-hydrogen bond. Subsequent oxidative addition of the aryl halide, reductive elimination, and catalyst regeneration complete the catalytic cycle. The reaction demonstrates broad substrate scope, accommodating various electronic and steric properties on both the imidazopyridine and aryl halide components [12].
Rhodium-Catalyzed Carbon-Hydrogen Functionalization
Rhodium-catalyzed carbon-hydrogen functionalization has proven particularly effective for the selective modification of imidazopyridine scaffolds. The use of rhodium(III) catalysts enables highly regioselective carbon-hydrogen arylation with aryl halides and triflates, providing access to functionalized products in excellent yields [13]. The reaction conditions are typically mild, and the catalyst systems demonstrate high tolerance for diverse functional groups.
The rhodium-catalyzed processes often proceed through a cyclometallation mechanism, where the metal center coordinates to the directing group and subsequently activates the adjacent carbon-hydrogen bond. The resulting metallacycle intermediate can undergo various transformations, including oxidative addition, transmetallation, and reductive elimination, leading to the formation of carbon-carbon bonds [13].
Ruthenium-Catalyzed Cross-Coupling Transformations
Ruthenium-catalyzed cross-coupling reactions have been successfully applied to the functionalization of imidazopyridine scaffolds. The use of ruthenium-arene complexes enables efficient coupling reactions with aryl halides, providing access to polysubstituted imidazopyridine derivatives with excellent regioselectivity [12] [13]. These transformations typically proceed under thermal conditions and demonstrate broad substrate scope.
The ruthenium-catalyzed processes often involve initial carbon-hydrogen activation through a concerted metallation-deprotonation mechanism. The resulting ruthenacycle intermediate can undergo subsequent transformations, including oxidative addition of the coupling partner and reductive elimination to form the carbon-carbon bond. The catalyst systems demonstrate high efficiency and can be recycled multiple times without significant loss of activity [12].
The ethyl carboxylate functionality present in ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide serves as an effective directing group for transition metal-mediated transformations. The coordination of the carbonyl oxygen to metal centers provides a mechanism for regioselective carbon-hydrogen activation and subsequent functionalization [14] [15].
Carboxylate-Directed Cyclometallation
The carboxylate directing group enables efficient cyclometallation with various transition metals, including palladium, rhodium, and ruthenium. The five-membered metallacycle formed through coordination of the metal center to the carbonyl oxygen and subsequent carbon-hydrogen activation provides a stable intermediate for further transformations [14] [15]. The regioselectivity of these processes is typically high, with functionalization occurring at the ortho position relative to the directing group.
The strength of the metal-oxygen coordination varies with the metal center and ligand environment, influencing the reactivity and selectivity of the transformation. Palladium systems typically require higher temperatures and longer reaction times compared to rhodium and ruthenium systems, but often provide complementary reactivity patterns [14].
Transient Directing Group Strategies
The development of transient directing group strategies has expanded the scope of carbon-hydrogen activation reactions. These approaches involve the in situ generation of directing groups through condensation reactions with carbonyl compounds, enabling the functionalization of substrates that do not possess inherent directing groups [11] [16]. The transient directing groups can be readily removed after the transformation, providing access to products that would be difficult to obtain through conventional approaches.
The use of amino acid derivatives as transient directing groups has been particularly successful in palladium-catalyzed carbon-hydrogen activation reactions. The amino acid coordinates to the palladium center through both the amino and carboxylate functionalities, providing a bidentate directing group that enables highly enantioselective transformations [16].
Weinreb Amide Directing Groups
The application of Weinreb amides as directing groups in transition metal-catalyzed carbon-hydrogen functionalizations has been demonstrated for various heterocyclic substrates. The N-methoxy-N-methyl amide functionality provides effective coordination to metal centers while avoiding over-addition reactions that plague conventional amide directing groups [15]. These systems have been successfully applied to ruthenium-catalyzed ortho-acetoxylation and other carbon-heteroatom bond-forming reactions.
The Weinreb amide directing group can be readily converted to other functional groups through selective reduction or nucleophilic addition reactions, providing access to diverse product structures. The mild reaction conditions and high functional group tolerance make these transformations particularly attractive for late-stage functionalization applications [15].
Coordination Chemistry and Mechanistic Considerations
The coordination chemistry of imidazopyridine derivatives with transition metals involves multiple potential binding modes, including monodentate coordination through the pyridine nitrogen, bidentate coordination through the imidazole nitrogens, and additional coordination through functional groups such as carboxylates or amides [17]. The preferred coordination mode depends on the metal center, ligand environment, and reaction conditions.
The mechanistic pathways for transition metal-catalyzed transformations of imidazopyridines typically involve initial substrate coordination, followed by carbon-hydrogen activation through cyclometallation. The resulting metallacycle intermediate can undergo various transformations, including oxidative addition, transmetallation, and reductive elimination, depending on the nature of the coupling partner and reaction conditions [18] [13].
Recent computational studies have provided insights into the factors controlling regioselectivity in these transformations. The electronic properties of the heterocyclic scaffold, steric effects of substituents, and the nature of the directing group all influence the preferred site of carbon-hydrogen activation. These mechanistic insights have enabled the development of more efficient and selective catalytic systems [18].